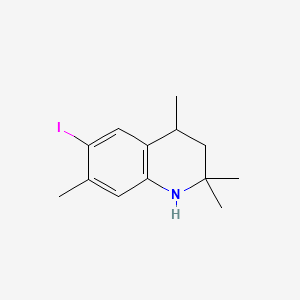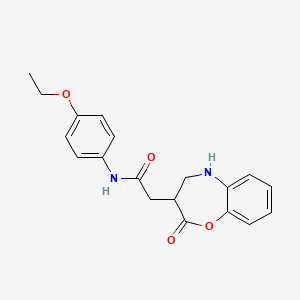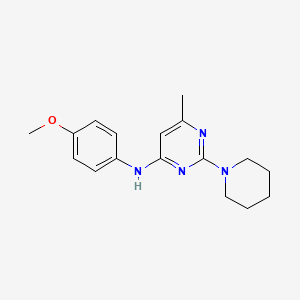
(19E)-2,16-didehydrocur-19-en-17-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(19E)-2,16-didehydrocur-19-en-17-al is a complex organic compound with the molecular formula C19H20N2O. It is characterized by its unique structure, which includes multiple double bonds and a distinctive aldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (19E)-2,16-didehydrocur-19-en-17-al typically involves multiple steps, starting from simpler organic molecules. One common method involves the deprotection of a precursor compound using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst . This process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(19E)-2,16-didehydrocur-19-en-17-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form corresponding alcohols and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could produce an alcohol or an alkane.
Wissenschaftliche Forschungsanwendungen
(19E)-2,16-didehydrocur-19-en-17-al has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (19E)-2,16-didehydrocur-19-en-17-al involves its interaction with specific molecular targets within cells. For instance, it has been shown to activate glucokinase, an enzyme involved in glucose metabolism . This activation can lead to various downstream effects, including the regulation of blood sugar levels and the prevention of beta-cell apoptosis in the pancreas.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(15β,19E)-2,16-Didehydrocur-19-en-17-al: A stereoisomer with similar chemical properties.
Curan-17-al, 2,16,19,20-tetradehydro-: Another related compound with a slightly different structure.
Uniqueness
(19E)-2,16-didehydrocur-19-en-17-al is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its ability to activate glucokinase and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H20N2O |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2- |
InChI-Schlüssel |
VFUITWPFKLGEQA-OIXVIMQBSA-N |
Isomerische SMILES |
C/C=C\1/CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
Kanonische SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B14941019.png)
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)

![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)

![2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)
![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)


![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)
![methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B14941085.png)
